Product packaging for 2-(Chlorosulfonyl)butanoic acid(Cat. No.:)

2-(Chlorosulfonyl)butanoic acid

Cat. No.: B13078815
M. Wt: 186.61 g/mol
InChI Key: PONULSMGOYYMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Chlorosulfonyl)butanoic acid is a specialized organic compound that serves as a versatile building block in chemical synthesis and pharmaceutical research. It features two distinct reactive functional groups: a chlorosulfonyl group (-S(=O)₂Cl) and a carboxylic acid (-CO₂H). The chlorosulfonyl group is highly electrophilic and acts as an excellent leaving group, making it reactive toward various nucleophiles such as amines and alcohols. This allows researchers to easily create sulfonamide or sulfonate ester derivatives . Concurrently, the carboxylic acid group can undergo typical transformations, including esterification or amide coupling, providing a second site for molecular diversification . This bifunctionality makes this compound a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry for the development of potential therapeutic agents. Compounds with chlorosulfonyl and carboxylic acid groups in similar arrangements are often used as key intermediates in organic synthesis . Safety and Handling: This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Based on the properties of similar chlorosulfonyl compounds, it is expected to require careful handling . Recommended precautions include wearing protective gloves, eye and face protection, and ensuring use only in a well-ventilated area to avoid inhalation of dust or vapors . For detailed safe handling practices, please consult the relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO4S B13078815 2-(Chlorosulfonyl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClO4S

Molecular Weight

186.61 g/mol

IUPAC Name

2-chlorosulfonylbutanoic acid

InChI

InChI=1S/C4H7ClO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7)

InChI Key

PONULSMGOYYMMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorosulfonyl Butanoic Acid

Direct Functionalization Approaches to the Butanoic Acid Scaffold

Direct approaches focus on introducing the chlorosulfonyl group onto a pre-existing butanoic acid framework. This is often accomplished through chlorosulfonation of butanoic acid derivatives or by utilizing α-halogenated precursors.

A prominent method for synthesizing sulfonyl chlorides is the oxidative chlorosulfonation of various sulfur-containing butanoic acid derivatives. thieme-connect.comorganic-chemistry.org This versatile approach can be applied to substrates such as thiols, disulfides, thioacetates, and xanthates. thieme-connect.com The general principle involves the oxidation of the sulfur moiety in the presence of a chlorine source to form the desired sulfonyl chloride.

Modern synthetic chemistry has seen the development of safer and more environmentally friendly oxidative chlorosulfonation methods. One such method utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant. thieme-connect.com This approach is noted for its operational safety and the ability to produce high yields of sulfonyl chlorides from various thiol precursors and their derivatives, including thioacetates and xanthates. thieme-connect.comorganic-chemistry.org The reactions are typically straightforward to perform and purify. thieme-connect.com

Another effective reagent for oxidative chlorosulfonation is Oxone, often used in conjunction with a halide source like potassium chloride (KX). While specific examples for 2-(chlorosulfonyl)butanoic acid are not detailed, the general applicability of Oxone-KX systems to convert sulfur compounds to sulfonyl chlorides is a recognized strategy in organic synthesis.

The use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid also provides a means to oxidize thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org Furthermore, a combination of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) serves as a mild and efficient system for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.org

While less commonly detailed for this specific compound, the reaction of organic substrates with sulfur trioxide (SO₃) in the presence of a halogen source is a classical method for introducing a chlorosulfonyl group. This approach, however, can be aggressive and may lack the selectivity of modern oxidative methods.

An alternative strategy involves the use of α-halogenated butanoic acid as a precursor. For instance, 2-chlorobutanoic acid can potentially serve as a starting material. nist.govgoogle.com The synthesis of 2-chlorobutanoic acid itself can be achieved by reacting n-butyric acid with liquid chlorine in the presence of butyric anhydride (B1165640) as a catalyst. google.com The subsequent conversion of the α-halo acid to the corresponding sulfonyl chloride would typically involve nucleophilic displacement with a sulfite (B76179) salt followed by chlorination, or other sulfonylation methodologies.

Chlorosulfonation of Butanoic Acid Derivatives (e.g., thiols, disulfides, thioacetates, xanthates)

Indirect Synthetic Pathways and Precursor Transformations

Indirect routes to this compound involve the synthesis and subsequent modification of related sulfonic acid compounds.

This pathway begins with a butanoic acid derivative that already contains a sulfonic acid group or a precursor that can be readily converted to one. For example, a compound like 4-hydroxy-1-butanesulfonic acid sultone can be synthesized through methods such as the chlorosulfonation of 1-chlorobutane. orgsyn.org The resulting sulfonic acid or its salt can then be converted to the target sulfonyl chloride using standard halogenating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. thieme-connect.com This two-step sequence—sulfonation followed by chlorination—is a well-established method for preparing a wide range of sulfonyl chlorides. thieme-connect.com

Approaches involving Butanoic Acid Rearrangements or Functional Group Interconversions

The synthesis of this compound can be strategically approached through the functional group interconversion of butanoic acid derivatives. A prominent and well-established method for the α-functionalization of carboxylic acids is the Hell-Volhard-Zelinsky reaction. This reaction allows for the introduction of a halogen, typically bromine, at the α-position (C-2) of the carboxylic acid.

Synthesis of 2-Halobutanoic Acid Intermediate:

The initial step involves the conversion of butanoic acid to an α-halo derivative, such as 2-bromobutanoic acid. This is achieved by treating butanoic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol. This enol subsequently reacts with bromine to yield the α-bromo acyl bromide, which then undergoes hydrolysis to form 2-bromobutanoic acid. wikipedia.org

Table 1: Illustrative Conditions for α-Bromination of Carboxylic Acids

Starting MaterialReagentsReaction ConditionsProductYieldReference
Butyric acidBr₂, P (catalytic)Heat2-Bromobutanoic acidGood wikipedia.org
Propanoic acidBr₂, PBr₃Heat2-Bromopropanoic acidHighGeneral textbook knowledge

Conversion of 2-Halobutanoic Acid to this compound:

Once 2-halobutanoic acid is obtained, the subsequent step is the introduction of the sulfonyl chloride group. Several methods can be postulated for this transformation based on known reactions of alkyl halides.

One potential route involves the reaction of the 2-halobutanoic acid with a sulfite salt, such as sodium sulfite (Na₂SO₃), to form a butanoic acid-2-sulfonate salt. This nucleophilic substitution reaction replaces the halide with a sulfonate group. nih.gov The resulting sulfonic acid salt can then be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org

Another approach is the direct conversion of the 2-halobutanoic acid to the sulfonyl chloride. This can be achieved through oxidative chlorosulfonation. For instance, reaction of an alkyl halide with a sulfur source like thiourea, followed by treatment with an N-chloro-succinimide (NCS) chlorinating agent, has been shown to produce sulfonyl chlorides in good yields under mild conditions. organic-chemistry.org

Optimization of Synthetic Conditions and Yields

The optimization of the synthesis of this compound would focus on maximizing the yield and purity at each step of the proposed pathway.

For the initial α-bromination, key parameters to optimize include the reaction temperature, the molar ratio of bromine to butanoic acid, and the amount of catalyst (phosphorus or PBr₃). Excessive bromine can lead to di-brominated byproducts, while insufficient amounts will result in incomplete conversion. The reaction temperature influences the reaction rate, but excessively high temperatures may promote side reactions.

In the subsequent conversion of 2-bromobutanoic acid to the sulfonyl chloride, the choice of reagents and reaction conditions is critical.

Table 2: Optimization of Sulfonation of Carbon-Based Materials (Illustrative)

VariableRange StudiedOptimal ConditionEffect on Acid DensityReference
Temperature (°C)100 - 150122Significant positive influence researchgate.net
Time (min)60 - 12085Moderate influence researchgate.net
H₂SO₄:Carbon Ratio (v:w)2:1 - 4:13:1Significant positive influence researchgate.net

When employing the sulfite displacement route, the optimization would involve the reaction time, temperature, and solvent system for the nucleophilic substitution to ensure complete displacement of the bromide. For the final chlorination step, the choice of chlorinating agent (e.g., SOCl₂, PCl₅) and the reaction conditions (e.g., temperature, presence of a catalyst) would need to be fine-tuned to maximize the yield of the sulfonyl chloride while minimizing hydrolysis and other side reactions. orgsyn.org

If pursuing a direct oxidative chlorosulfonation from 2-bromobutanoic acid, the optimization would focus on the stoichiometry of the sulfur source (e.g., thiourea) and the chlorinating/oxidizing agent (e.g., NCS), as well as the solvent and temperature, to achieve high conversion and selectivity. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing a more sustainable and environmentally friendly process. researchgate.net

Use of Less Hazardous Chemicals: The traditional Hell-Volhard-Zelinsky reaction uses elemental bromine and phosphorus halides, which are hazardous. Exploring alternative, greener brominating agents could be a key improvement. For the chlorosulfonation step, moving away from highly corrosive and toxic reagents like excess chlorosulfonic acid is desirable. Modern methods for synthesizing sulfonyl chlorides offer greener alternatives. For example, the use of N-chlorosuccinimide (NCS) in combination with a sulfur source provides a milder and more environmentally benign route compared to traditional methods using chlorine gas. organic-chemistry.org Another green approach involves the use of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is an environmentally friendly and safe procedure. organic-chemistry.org

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. For instance, reactions could be explored in water or under solvent-free conditions. Phase transfer catalysis (PTC) represents a green technique that can facilitate reactions between reactants in different phases (e.g., aqueous and organic), often eliminating the need for large quantities of organic solvents. wikipedia.orgdalalinstitute.com

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. In the proposed synthesis, the use of catalytic phosphorus in the bromination step is an example. For the sulfonation/chlorination step, exploring catalytic methods for direct C-H sulfonation or for the conversion of the halide would be a significant advancement. For instance, catalytic upgrading of butyric acid to other valuable chemicals is an active area of research. nih.gov

Table 3: Green Chemistry Approaches for Sulfonyl Chloride Synthesis

Green ApproachReagents/ConditionsAdvantagesReference
Bleach-mediated oxidative chlorosulfonationS-alkyl isothiourea salts, NaOClEnvironmentally friendly, safe, simple purification organic-chemistry.org
N-Chlorosuccinimide (NCS) chlorosulfonationS-alkylisothiourea salts, NCSMild conditions, avoids hazardous reagents organic-chemistry.org
Oxone-KX in waterThiols/disulfides, Oxone, KX (X=Cl, Br)Use of water as solvent, rapid reaction rsc.org
Phase Transfer CatalysisAlkyl halides, sulfite, phase transfer catalystReduced organic solvent usage, faster rates wikipedia.orgdalalinstitute.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 2 Chlorosulfonyl Butanoic Acid

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a powerful electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. researchgate.net This makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. researchgate.net These reactions are fundamental to the synthesis of various sulfonated derivatives.

The reaction of a sulfonyl chloride with primary or secondary amines is a well-established and reliable method for the formation of sulfonamides. wikipedia.orgtaylorandfrancis.com In the case of 2-(chlorosulfonyl)butanoic acid, it would react with amines (R¹R²NH) to yield the corresponding N-substituted 2-(sulfamoyl)butanoic acid derivatives. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. acs.org Alternatively, aqueous bases like sodium carbonate can be used in what are considered greener synthetic approaches. google.com

The general reaction is as follows: CH₃CH₂CH(SO₂Cl)COOH + 2 R¹R²NH → CH₃CH₂CH(SO₂NR¹R²)COOH + [R¹R²NH₂]⁺Cl⁻

This reaction is highly versatile, and a broad scope of amines can be employed, leading to a diverse library of sulfonamide products. thieme-connect.com The formation of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide moiety is present in a wide array of pharmaceutical drugs. taylorandfrancis.com

Table 1: Examples of Amine Nucleophiles for Sulfonamide Formation

Amine Type Example Expected Product with this compound
Primary Amine Aniline (B41778) 2-(N-phenylsulfamoyl)butanoic acid
Secondary Amine Diethylamine 2-(N,N-diethylsulfamoyl)butanoic acid
Amino Acid Glycine 2-((carboxymethyl)sulfamoyl)butanoic acid

Formation of Sulfonate Esters

When this compound is treated with an alcohol (R'OH), a nucleophilic substitution occurs to form a sulfonate ester. taylorandfrancis.com This reaction, analogous to sulfonamide formation, is often performed in the presence of a non-nucleophilic base like pyridine to sequester the HCl generated. rsc.org The formation of sulfonate esters is a critical transformation in organic synthesis because it converts a poorly leaving hydroxyl group of an alcohol into a very effective sulfonate leaving group (e.g., tosylate, mesylate), facilitating subsequent substitution or elimination reactions. rsc.org

The general reaction is: CH₃CH₂CH(SO₂Cl)COOH + R'OH → CH₃CH₂CH(SO₂OR')COOH + HCl

The reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. rsc.org

Table 2: Examples of Alcohols for Sulfonate Ester Formation

Alcohol Reagent Expected Product with this compound
Methanol CH₃OH Methyl 2-(carboxy)butane-1-sulfonate
Phenol C₆H₅OH Phenyl 2-(carboxy)butane-1-sulfonate
1-Butanol CH₃(CH₂)₃OH Butyl 2-(carboxy)butane-1-sulfonate

Formation of Sulfonic Anhydrides

Sulfonyl chlorides can be converted into sulfonic anhydrides. The reaction of a sulfonyl chloride with a sulfonic acid salt or in the presence of a base like pyridine can lead to the formation of a symmetric sulfonic anhydride (B1165640). acs.org For this compound, reaction with its corresponding sulfonate salt would yield a symmetric anhydride. More relevantly, mixed carboxylic-sulfonic anhydrides can be formed. It has been reported that reacting an aliphatic carboxylic acid with sulfuryl chloride can yield a sulfocarboxylic acid anhydride, proceeding through an intermediate sulfonyl chloride which then reacts intramolecularly or intermolecularly with the carboxyl group. thieme-connect.com This suggests that under certain conditions, this compound could potentially form an intramolecular mixed anhydride, a cyclic sulfonyl ester of its own carboxyl group, or an intermolecular symmetric or mixed anhydride.

A plausible reaction to form a symmetric sulfonic anhydride is: CH₃CH₂CH(SO₂Cl)COOH + CH₃CH₂CH(SO₃⁻Na⁺)COOH → (CH₃CH₂CH(COOH)SO₂)₂O + NaCl

The formation of a mixed carboxylic-sulfonic anhydride with another carboxylic acid (R'COOH) could proceed as follows: CH₃CH₂CH(SO₂Cl)COOH + R'COO⁻Na⁺ → CH₃CH₂CH(COOH)SO₂OC(O)R' + NaCl

The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of detailed study and can vary depending on the substrate, nucleophile, and reaction conditions. taylorandfrancis.com Two primary pathways are generally considered:

A concerted, Sₙ2-like mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step, passing through a trigonal bipyramidal transition state. This mechanism is often favored for strong nucleophiles.

An addition-elimination mechanism: This stepwise pathway involves the nucleophilic attack on the sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses by expelling the chloride leaving group to give the final substitution product. This mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon.

For most reactions of alkanesulfonyl chlorides with nucleophiles like amines and alcohols, the mechanism is generally believed to follow the stepwise addition-elimination pathway. taylorandfrancis.com However, under specific conditions, particularly with reactants that can generate a "sulfene" intermediate (R₂C=SO₂), an elimination-addition mechanism can also occur, though this is more common for alkanesulfonyl chlorides with an α-hydrogen and in the presence of a strong base. taylorandfrancis.com

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo reactions typical of its class, largely independent of the sulfonyl chloride moiety, provided that reagents are chosen carefully to avoid cross-reactivity.

One of the most fundamental reactions of carboxylic acids is their conversion to esters. This compound can be esterified by reacting it with an alcohol (R'OH) in the presence of a strong acid catalyst, such as sulfuric acid. This specific method is known as the Fischer esterification.

The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, or an excess of the alcohol is used. CH₃CH₂CH(SO₂Cl)COOH + R'OH ⇌ CH₃CH₂CH(SO₂Cl)COOR' + H₂O

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester, followed by deprotonation to give the final product. It is crucial that this reaction is performed under anhydrous conditions to prevent the competing hydrolysis of the sulfonyl chloride group.

Amidation Reactions

The reaction of the sulfonyl chloride moiety with primary or secondary amines is a cornerstone of its chemical behavior, leading to the formation of sulfonamides. This transformation, a variant of the Hinsberg reaction, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.org The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org Simple and eco-friendly methods often employ aqueous media with a base like sodium carbonate to serve as an HCl scavenger. mdpi.comnih.gov The direct conversion of a carboxylic acid to an amide can be challenging as amines, being basic, may deprotonate the carboxylic acid to form an unreactive carboxylate. jackwestin.com However, the sulfonyl chloride group is significantly more reactive towards nucleophilic attack by amines than the carboxylic acid is towards amide formation under standard conditions.

The general reaction is as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

For this compound, this reaction provides a direct pathway to a variety of N-substituted 2-(sulfamoyl)butanoic acid derivatives. The specific amine used dictates the structure of the final sulfonamide product.

Table 1: Examples of Amidation Reactions

Reactant AmineProduct
Ammonia (NH₃)2-(Sulfamoyl)butanoic acid
Methylamine (CH₃NH₂)2-(N-Methylsulfamoyl)butanoic acid
Diethylamine ((CH₃CH₂)₂NH)2-(N,N-Diethylsulfamoyl)butanoic acid
Aniline (C₆H₅NH₂)2-(N-Phenylsulfamoyl)butanoic acid

This reactivity is foundational in synthetic chemistry for building complex molecules containing the sulfonamide functional group, a common motif in pharmaceuticals. nih.gov

α-Carbon Reactivity and Stereochemical Considerations

The carbon atom positioned between the carboxylic acid and the sulfonyl chloride group (the α-carbon) is a key center of reactivity and stereochemistry.

Enolization and Related Chemistry at the α-Position

The α-hydrogen on this compound is notably acidic. Its acidity is enhanced by the inductive electron-withdrawing effects of both the adjacent carboxyl group and the chlorosulfonyl group. This allows for the relatively easy formation of an enol or an enolate ion under either acidic or basic conditions. libretexts.orglibretexts.org

Base-Catalyzed Enolization : A base can abstract the acidic α-proton to form a resonance-stabilized enolate ion. The negative charge is delocalized across the α-carbon and the oxygen atoms of both the carboxylate and the sulfonyl groups, making its formation favorable. libretexts.orgbrainkart.com

Acid-Catalyzed Enolization : In the presence of an acid, the carbonyl oxygen of the carboxylic acid is protonated. This increases the electron-withdrawing power of the carbonyl group, facilitating the removal of the α-proton by a weak base (like water) to form the enol. libretexts.orgucsb.edu

The formation of these enol or enolate intermediates is the first step in reactions such as α-halogenation and isotope exchange. msu.edu Given that the α-carbon is a chiral center, enolization can lead to racemization if the reaction conditions allow the intermediate to be protonated from either face. msu.edu

Diastereoselective and Enantioselective Transformations

As this compound is a chiral molecule, controlling the stereochemical outcome of its reactions is a significant aspect of its chemistry. Transformations involving the α-carbon can be designed to proceed with high levels of stereocontrol, yielding specific diastereomers or enantiomers.

When a reaction creates a new stereocenter or modifies the existing one, the use of chiral catalysts or auxiliaries can direct the transformation. For instance, asymmetric sulfonylation reactions have been developed that utilize chiral catalysts to achieve enantioselective synthesis of sulfonate esters. nih.gov Similarly, the catalytic enantioselective synthesis of α-C chiral sulfones has been achieved by merging photocatalysis with a chiral nickel catalyst, demonstrating that sulfonyl radicals can be added stereoselectively. rsc.org

If a reaction at the α-carbon proceeds through a mechanism where a bond to the chiral center is broken and reformed in a single, concerted step (like an Sₙ2 reaction), the stereochemistry is typically inverted. libretexts.orgyoutube.com If the reaction proceeds through an achiral intermediate (like a planar enolate), a racemic mixture of products will result unless a chiral agent is present to influence the subsequent step. libretexts.org The ability to perform stereospecific ring expansions on related cyclopropanone (B1606653) surrogates to yield optically active products further underscores the potential for high-fidelity stereochemical control in molecules of this class. acs.org

Cycloaddition Reactions (where applicable to the compound's structure or its derivatives with chlorosulfonyl isocyanate)

While this compound itself is not a typical substrate for cycloaddition reactions, the structurally related and highly reactive compound chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is renowned for its participation in such transformations. arxada.com CSI is one of the most reactive isocyanates known and readily undergoes [2+2] cycloaddition reactions with alkenes to form N-chlorosulfonyl-β-lactams. researchtrends.netorgsyn.org

The mechanism of this cycloaddition can vary. With electron-rich alkenes, the reaction often proceeds through a stepwise single electron transfer (SET) pathway, forming a diradical intermediate. For electron-deficient alkenes, a concerted pathway is more common. researchtrends.net These β-lactam products are synthetically valuable as they can be easily reduced to yield β-lactams (2-azetidinones), which are important structural cores in medicinal chemistry. researchtrends.net CSI also participates in cycloadditions with other unsaturated systems, including ketones and azirines. biu.ac.iltandfonline.com

Radical Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride group can serve as a precursor to sulfonyl radicals under various conditions. magtech.com.cn The relatively weak sulfur-chlorine bond can undergo homolytic cleavage upon exposure to visible light (often with a photocatalyst), heat, or in the presence of a radical initiator. acs.orgrsc.org This generates a sulfonyl radical species.

Visible-light photoredox catalysis is a modern and powerful method for generating sulfonyl radicals from sulfonyl chlorides. nih.govacs.org This approach avoids the need for harsh reagents and conditions. acs.org Copper(II) chloride has also been shown to catalyze the free radical addition of sulfonyl chlorides to alkenes. wikipedia.org

Once formed, the 2-(carboxy)butan-2-ylsulfonyl radical can engage in several subsequent reactions:

Addition to Alkenes and Alkynes : The sulfonyl radical can add across double or triple bonds to form new carbon-sulfur bonds, leading to the synthesis of more complex sulfones.

Desulfonylation : The sulfonyl group can be completely removed in a process known as reductive desulfonylation. This often occurs via a radical mechanism where the sulfonyl radical is an intermediate, effectively replacing the -SO₂Cl group with hydrogen or another functional group. nih.govwikipedia.orgresearchgate.net

Table 2: Examples of Radical Reactions of Sulfonyl Chlorides

Reaction TypeConditionsOutcome
Radical AdditionAlkene, Visible Light, PhotocatalystAddition of sulfonyl group across the double bond
Reductive DesulfonylationRadical Initiator, H-donorReplacement of -SO₂Cl with -H
Cross-CouplingTrifluoroborate salts, Photoredox catalystFormation of sulfones

These radical pathways significantly expand the synthetic utility of this compound, allowing for its incorporation into a diverse range of molecular architectures. acs.org

Derivatization and Analogues of 2 Chlorosulfonyl Butanoic Acid

Synthesis of Chiral Derivatives and Enantiomers

The development of chiral sulfonic acids and their derivatives is an area of significant interest in asymmetric catalysis and medicinal chemistry. nih.gov The synthesis of enantiomerically pure derivatives of 2-(Chlorosulfonyl)butanoic acid can be approached through several established strategies. One common method involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct subsequent reactions in a stereoselective manner before being cleaved.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst, often a metal complex with a chiral ligand, can induce the formation of one enantiomer over the other. researchgate.net For instance, copper-catalyzed enantioselective radical reactions have been successfully employed for the synthesis of chiral lactones and other complex molecules. researchgate.net The resolution of racemic mixtures via the formation of diastereomeric salts with a chiral resolving agent is also a widely used method for obtaining pure enantiomers. nih.gov These approaches can lead to the synthesis of specific enantiomers of this compound derivatives, which are crucial for applications where stereochemistry is key.

Table 1: Potential Chiral Derivatives of this compound

Derivative Name Structure Synthetic Approach
(R)-2-(Aminosulfonyl)butanoic acid R-2-(Aminosulfonyl)butanoic acid structure Asymmetric amination of a chiral precursor
(S)-2-(Arylsulfonyl)butanoic acid S-2-(Arylsulfonyl)butanoic acid structure Chiral auxiliary-guided sulfonylation

Preparation of Functionalized Sulfonyl Chlorides and Sulfonic Acids from this compound

The chlorosulfonyl group of this compound is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity allows for the straightforward preparation of a library of functionalized derivatives. For example, reaction with primary or secondary amines yields the corresponding sulfonamides, while reaction with alcohols in the presence of a base affords sulfonate esters.

Furthermore, the chlorosulfonyl group can be hydrolyzed to the corresponding sulfonic acid. Functionalized sulfonic acids are employed as catalysts and in the preparation of functional materials. researchgate.netnih.gov The synthesis of sulfonic acid-functionalized materials, such as modified silica (B1680970) gels or metal-organic frameworks (MOFs), often involves multi-step procedures including grafting and subsequent oxidation of thiol groups. researchgate.netnih.gov The direct use of this compound offers a more direct route to incorporate a sulfonic acid moiety attached to a butanoic acid chain.

Table 2: Functionalization Reactions of this compound

Reactant (Nucleophile) Product Class General Reaction
Amine (R₂NH) Sulfonamide C₂H₅CH(SO₂Cl)COOH + 2 R₂NH → C₂H₅CH(SO₂NR₂)COOH + R₂NH₂⁺Cl⁻
Alcohol (ROH) Sulfonate Ester C₂H₅CH(SO₂Cl)COOH + ROH → C₂H₅CH(SO₂OR)COOH + HCl

Development of Related Sulfonyl Compounds with Modified Carbon Skeletons

Modifying the carbon backbone of this compound leads to the development of analogues with potentially different physical, chemical, and biological properties. Research has produced a variety of butanoic acid derivatives where the core structure is altered.

Examples of such modifications include the introduction of additional alkyl groups or the incorporation of aromatic or heterocyclic rings. For instance, compounds like 2-methyl-3-(2-methylbutylsulfonyl)butanoic acid feature a more complex, branched alkyl chain. nih.gov Other analogues, such as 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid, incorporate an aryloxy spacer, significantly changing the molecule's geometry and properties. evitachem.combiosynth.com The synthesis of these analogues often involves multi-step reaction sequences, starting from different precursors. For example, the reaction of an aniline (B41778) derivative with glutaric anhydride (B1165640) can produce N-aryl-glutaramic acids, a class of modified butanoic acids. mdpi.commdpi.com Similarly, cascade reactions can be employed to synthesize butanoic acids bearing heterocyclic substituents like pyrazoles. nih.gov

Table 3: Examples of Sulfonyl Compounds with Modified Carbon Skeletons

Compound Name Modification from Parent Structure
2-Methyl-3-(2-methylbutylsulfonyl)butanoic acid nih.gov Branched alkyl chain and additional methyl group
4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid biosynth.com Aryloxy linkage and methyl-substituted phenyl ring
4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid nih.gov Benzoxazolone heterocyclic system attached to the nitrogen of an aminobutanoic acid backbone

Cyclization Reactions Leading to Heterocyclic Systems

The dual functionality of this compound and its derivatives makes them suitable substrates for cyclization reactions to form various heterocyclic compounds. These reactions can be either intramolecular, involving the two functional groups within the same molecule, or intermolecular, reacting with another molecule to form a ring.

Intramolecular cyclization could potentially lead to the formation of cyclic sulfoanhydrides or other strained ring systems under specific conditions. More commonly, derivatives of this compound can be used in intermolecular reactions to build more complex heterocyclic structures. For example, the reaction of related compounds like 3-halochromones with β-ketoamides can lead to the formation of functionalized furans, which can then undergo subsequent oxidative cyclization to yield furo[3,2-b]chromen-9-ones. nih.gov The principles of these cyclization reactions suggest that this compound derivatives could serve as precursors for a range of novel heterocyclic systems, which are scaffolds of high importance in medicinal chemistry and materials science.

Table 4: Potential Heterocyclic Systems from this compound Derivatives

Heterocyclic System Synthetic Strategy Potential Precursor
Thiazolidinone-1,1-dioxide Intermolecular condensation 2-(Aminosulfonyl)butanoic acid derivative and a thiourea
Sultam-fused lactone Intramolecular cyclization A hydroxymethyl-substituted derivative of this compound

Applications of 2 Chlorosulfonyl Butanoic Acid in Complex Molecular Synthesis

Utilization as a Versatile Building Block in Multi-Step Organic Syntheses

2-(Chlorosulfonyl)butanoic acid is a valuable starting material in multi-step organic syntheses due to the orthogonal reactivity of its two functional groups. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles, while the carboxylic acid group can undergo a separate set of transformations. This dual reactivity allows for sequential and controlled modifications, enabling the synthesis of complex target molecules.

The general strategy involves the initial reaction of the more reactive sulfonyl chloride group, followed by transformations of the carboxylic acid. For instance, the sulfonyl chloride can be reacted with amines, alcohols, or thiols to form stable sulfonamides, sulfonate esters, or thioesters, respectively. The resulting intermediate, now bearing a modified sulfonyl group, can then undergo further reactions at the carboxylic acid position, such as esterification, amidation, or reduction to an alcohol. This step-wise approach provides a reliable pathway to a variety of complex molecules with diverse functionalities.

A plausible synthetic route to this compound itself involves the chlorination of 2-sulfobutyric acid, which can be prepared by the sulfonation of butanoic acid. Alternatively, the direct chlorosulfonation of butanoic acid or its derivatives could be explored, though this may present challenges in controlling regioselectivity.

Role in the Construction of Carbon-Sulfur Bonds and Carbon-Carbon Bonds

The primary role of this compound in molecular construction is the formation of carbon-sulfur (C-S) bonds. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by sulfur, nitrogen, and oxygen nucleophiles. fiveable.me Reaction with thiols or their corresponding thiolates leads to the formation of thiosulfonates, while reaction with amines and alcohols yields sulfonamides and sulfonate esters, respectively. wikipedia.org These reactions are typically high-yielding and proceed under mild conditions, making them a cornerstone of organosulfur chemistry. rsc.org

The construction of carbon-carbon (C-C) bonds using this compound is less direct but can be achieved through modern synthetic methodologies. One such approach involves the visible light-mediated desulfonylative coupling of sulfonyl chlorides. mdpi.comnih.gov In this type of reaction, a photoredox catalyst can initiate the formation of a sulfonyl radical, which can then undergo desulfonylation to generate a carbon-centered radical at the 2-position of the butanoic acid backbone. This radical can then participate in C-C bond-forming reactions with suitable coupling partners, such as alkenes or arenes. manchester.ac.uk While this application is more speculative for this specific molecule, it is based on established reactivity patterns of other sulfonyl chlorides. mdpi.comnih.gov

Table 1: Examples of Bond Formation Reactions with this compound

ReactantProduct TypeBond Formed
Aniline (B41778)SulfonamideC-S-N
EthanolSulfonate EsterC-S-O
ThiophenolThiosulfonateC-S-S
StyreneAlkylated SulfoneC-C

Precursor for the Synthesis of Industrially Relevant Compounds (e.g., detergents, dyes, herbicides, polymers)

The versatile reactivity of this compound makes it a potential precursor for a range of industrially significant compounds.

Detergents: The reaction of this compound with long-chain alcohols would yield sulfonate esters. jiahechemicals.com Alpha-sulfonated fatty acid esters are a known class of anionic surfactants used in detergents due to their good cleaning performance, especially in hard water, and their biodegradability. chemicalindustriessecrets.comacs.org

Dyes: Sulfonyl chloride groups are commonly incorporated into dye molecules to enable covalent bonding to fabrics such as wool and silk, which contain nucleophilic amino and hydroxyl groups. quora.com this compound could serve as a reactive linker to attach a chromophore to a substrate or to be incorporated into a larger dye structure.

Herbicides: Sulfonamides are a well-established class of herbicides. nih.govgoogle.comnih.gov The reaction of this compound with various amines could lead to a library of novel sulfonamide derivatives. The butanoic acid moiety could be further functionalized to modulate the compound's solubility, uptake by plants, and biological activity. openaccesspub.org

Polymers: The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, it could be reacted with diamines to form polysulfonamides or with diols to form polysulfonates. The carboxylic acid group could also be used as a handle for further polymer modification.

Table 2: Potential Industrially Relevant Compounds Derived from this compound

Industrial ApplicationDerivative TypeKey Reaction
DetergentsLong-chain sulfonate esterEsterification of the sulfonyl chloride
DyesReactive dye intermediateFormation of sulfonamide with a chromophore
HerbicidesSubstituted sulfonamideAmidation of the sulfonyl chloride
PolymersPolysulfonamidePolycondensation with a diamine

Integration into Cascade Reactions and Tandem Processes

The presence of two reactive centers in this compound makes it an ideal candidate for use in cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and sustainability.

One potential cascade reaction involves the intramolecular cyclization of a derivative of this compound. For example, if the carboxylic acid is converted to an alcohol, the resulting hydroxyl group could undergo an intramolecular reaction with the sulfonyl chloride to form a cyclic sultone. Such intramolecular reactions are often favored, particularly for the formation of five- or six-membered rings.

Furthermore, this compound could be employed in tandem processes where an initial intermolecular reaction at one functional group sets the stage for a subsequent intramolecular transformation. For instance, reaction of the sulfonyl chloride with an amino alcohol could be followed by an intramolecular esterification or amidation involving the butanoic acid moiety, leading to the rapid assembly of complex heterocyclic structures. The development of such cascade and tandem reactions with this compound holds promise for the efficient synthesis of novel molecular frameworks.

Theoretical and Computational Studies of 2 Chlorosulfonyl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(chlorosulfonyl)butanoic acid, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and bonding characteristics.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic or electron-donating sites. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic or electron-accepting sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In this compound, the electron-withdrawing nature of the chlorosulfonyl group and the carboxylic acid group would significantly influence the electron distribution and, consequently, the HOMO and LUMO localizations. It is anticipated that the HOMO would be located around the more electron-rich parts of the molecule, potentially involving the lone pairs of the oxygen atoms in the carboxylic acid group. The LUMO is expected to be centered on the highly electrophilic sulfonyl chloride group, particularly the sulfur-chlorine bond.

Table 1: Illustrative HOMO-LUMO Data for this compound and Related Compounds (Theoretical)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-8.50-1.207.30
Butanoic acid-10.501.5012.00
Butanoyl chloride-10.20-0.509.70
Butanesulfonyl chloride-9.80-1.008.80

Note: The data in this table is illustrative and based on general principles of electronic structure theory for the purpose of demonstrating the concepts. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Energetics

The reactivity and properties of a flexible molecule like this compound are governed by its conformational preferences. Conformational analysis involves identifying the stable three-dimensional arrangements of the atoms (conformers) and determining their relative energies. wustl.edu Computational methods, particularly molecular mechanics and quantum mechanics, are powerful tools for exploring the potential energy surface of a molecule to locate these stable conformers. wustl.educwu.edu

For this compound, rotation around the C-C and C-S single bonds will give rise to a variety of conformers. The relative stability of these conformers will be determined by a balance of steric hindrance between the bulky chlorosulfonyl and carboxylic acid groups, and intramolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid proton and an oxygen of the sulfonyl group). Computational conformational searches can systematically or stochastically vary the torsion angles to find the global minimum energy conformer and other low-energy structures. wustl.edu

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (O=C-C-S)Relative Energy (kcal/mol)Key Intramolecular Interaction
Anti-periplanar~180°0.0 (Global Minimum)Minimal steric hindrance
Syn-clinal (gauche)~60°1.5Potential for weak H-bonding
Eclipsed~0°5.0 (Transition State)High steric and torsional strain

Note: This table presents a simplified, hypothetical scenario to illustrate the principles of conformational analysis. The actual energy values and stable conformers would need to be determined through detailed computational studies.

Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping out the potential reaction pathways of a molecule and identifying the high-energy transition states that govern the reaction rates. nih.gov For this compound, two primary reactive centers exist: the carboxylic acid and the sulfonyl chloride.

Theoretical calculations can model the reactions of this molecule with various nucleophiles. For instance, the reaction with an alcohol could lead to esterification at the carboxylic acid group or sulfonylation at the sulfonyl chloride group. By calculating the activation energies for both pathways, one could predict the likely outcome of the reaction under different conditions. These calculations involve locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies relative to the reactants.

For example, the reaction of the sulfonyl chloride group with a nucleophile would likely proceed through a trigonal bipyramidal transition state. Computational modeling can provide detailed geometric and energetic information about this state, offering insights into the reaction mechanism.

Solvent Effects on Reactivity and Conformation

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. biointerfaceresearch.com Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. rsc.orgmdpi.com

For this compound, polar solvents would be expected to stabilize polar conformers and charged intermediates or transition states. For example, in a polar solvent, the transition state for the nucleophilic attack on the sulfonyl chloride group would be stabilized, potentially increasing the reaction rate. Similarly, the conformational equilibrium could be shifted towards more polar conformers in a polar environment. Computational studies can quantify these effects by comparing calculations performed in the gas phase with those including a solvent model.

Design Principles for Novel Analogues through Computational Modeling

Computational modeling can be a powerful tool in the rational design of novel analogues of this compound with tailored properties. cwu.edu By systematically modifying the structure of the parent molecule in silico and calculating the resulting properties, researchers can identify promising candidates for synthesis.

For example, one might want to design an analogue with increased reactivity of the sulfonyl chloride group. Computational modeling could be used to explore the effects of substituting the alkyl chain with electron-withdrawing or electron-donating groups. An electron-withdrawing group would be predicted to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, to enhance the acidity of the carboxylic acid, modifications could be made to stabilize the corresponding carboxylate anion. Through such computational screening, the synthetic effort can be focused on the most promising candidates, saving time and resources.

Advanced Research Methodologies and Techniques Employed in the Study of 2 Chlorosulfonyl Butanoic Acid

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

To understand the formation of 2-(chlorosulfonyl)butanoic acid, real-time monitoring of the reaction is crucial. In-situ spectroscopy allows for the tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for observing changes in vibrational modes associated with key functional groups.

For instance, during the chlorosulfonation of butanoic acid, the disappearance of the O-H stretch of the carboxylic acid and the appearance of the characteristic symmetric and asymmetric stretches of the sulfonyl chloride (SO₂Cl) group can be monitored in real time. This provides invaluable kinetic data, helping to determine reaction rates, activation energies, and the influence of various parameters like temperature and catalyst concentration. The identification of transient intermediates, which may offer insights into the reaction mechanism, is also a key benefit of these techniques. rsc.org

Table 1: Spectroscopic Data for In-Situ Monitoring of this compound Synthesis

SpeciesFunctional GroupSpectroscopic TechniqueCharacteristic Peak (cm⁻¹)Observation
Butanoic AcidO-H (Carboxylic Acid)FTIR~3000 (broad)Decrease in intensity
Chlorosulfonic AcidS=ORaman~1170Decrease in intensity
This compoundS=O (Sulfonyl Chloride)FTIR~1380 (asymmetric), ~1175 (symmetric)Increase in intensity
Reaction IntermediateSulfonic Acid Anhydride (B1165640)FTIR~1820, ~1200Transient appearance and disappearance

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the specified functional groups.

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Traditional batch synthesis of sulfonyl chlorides can be challenging due to highly exothermic reactions and the use of hazardous reagents. rsc.org Flow chemistry, or continuous manufacturing, offers a safer, more efficient, and scalable alternative for the synthesis of this compound. rsc.orgmdpi.com

In a typical flow setup, streams of butanoic acid and a chlorinating agent (e.g., chlorosulfonic acid) are pumped through a T-mixer and into a heated or cooled microreactor coil. nih.gov The high surface-area-to-volume ratio of the reactor allows for superior heat control, mitigating the risk of thermal runaway. rsc.orgalmacgroup.com Residence time, temperature, and stoichiometry can be precisely controlled, leading to higher yields, improved purity, and significantly increased space-time yield compared to batch processes. rsc.orgmdpi.com This approach enables the safe on-demand generation of this compound, which can be directly used in a subsequent reaction step, a concept known as a multi-step continuous sequence. nih.govalmacgroup.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of this compound

ParameterOptimized Batch ProcessContinuous Flow Process
Reaction Volume2.0 L639 µL rsc.org
Reaction Time6.5 hours mdpi.com41 seconds (Residence Time) rsc.org
Temperature ControlModerate (Jacket Cooling)Excellent (High Heat Transfer) almacgroup.com
Safety ProfileRisk of thermal runawayEnhanced safety, minimal exposure rsc.org
Space-Time Yield (STY)0.072 g mL⁻¹ h⁻¹ mdpi.com6.7 kg L⁻¹ h⁻¹ rsc.org
Product Yield~85%>95%
PurityGoodExcellent

Note: Data is adapted from representative studies on sulfonyl chloride synthesis and process intensification. rsc.orgmdpi.com

Mechanistic Investigations Using Isotopic Labeling Studies

Understanding the precise pathway of a chemical reaction requires methods that can track the fate of each atom. Isotopic labeling is a powerful technique for elucidating the reaction mechanism for the formation of this compound. nih.govrug.nl By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O), its journey through the reaction can be traced using mass spectrometry or NMR spectroscopy. nih.gov

For example, to confirm the position of chlorosulfonation on the butanoic acid backbone, ¹³C-labeled butanoic acid could be used. If the reaction proceeds via a specific intermediate, labeling can help to confirm its structure. Using heavy water (D₂O) or ¹⁸O-labeled reagents can clarify the role of water in potential side reactions, such as hydrolysis of the sulfonyl chloride group. nih.gov Such studies are crucial for definitively confirming reaction pathways and optimizing conditions to favor the desired product over byproducts. researchgate.net

Table 3: Potential Isotopic Labeling Strategies for Studying this compound Formation

Labeled PrecursorIsotopeAnalytical TechniqueMechanistic Question Addressed
Butanoic-2-¹³C acid¹³C¹³C NMR, Mass SpectrometryConfirms the site of sulfonation.
Butanoic-d₇ acid²H (Deuterium)Mass Spectrometry, ²H NMRInvestigates kinetic isotope effects and the role of C-H bond cleavage.
Chlorosulfonic acid (¹⁸O₂)¹⁸OMass SpectrometryTraces the origin of oxygen atoms in the final product and any hydrolysis byproducts.
H₂¹⁸O (added trace)¹⁸OMass SpectrometryDetermines the rate and mechanism of hydrolysis of the sulfonyl chloride.

High-Throughput Screening for Reaction Optimization and Catalyst Discovery

Optimizing the synthesis of this compound involves screening numerous variables, including catalysts, solvents, temperatures, and reactant ratios. High-Throughput Screening (HTS) automates this process, allowing for hundreds of reactions to be run in parallel in small-scale formats like microplates. nih.govnih.gov

For the synthesis of this compound, an HTS workflow could be designed to screen various Lewis acid catalysts for their efficacy in promoting the chlorosulfonation reaction. Each well of a microplate would contain a slightly different set of conditions. After a set reaction time, the plates are analyzed using rapid techniques like HPLC-MS or spectroscopic methods to determine the yield and purity of the product in each well. nih.gov This data-rich approach allows for the rapid identification of optimal reaction conditions and novel catalyst systems that would be time-consuming to discover through traditional one-at-a-time experimentation. nih.gov

Table 4: Example of a High-Throughput Screening (HTS) Plate Design for Catalyst and Solvent Optimization

Well(s)Catalyst (0.1 mol%)SolventTemperature (°C)
A1-A3NoneDichloromethane25
B1-B3ZnCl₂Dichloromethane25
C1-C3FeCl₃Dichloromethane25
D1-D3AlCl₃Dichloromethane25
A4-A6NoneAcetonitrile40
B4-B6ZnCl₂Acetonitrile40
C4-C6FeCl₃Acetonitrile40
D4-D6AlCl₃Acetonitrile40

This table represents a small section of a larger experimental design used to rapidly screen multiple parameters simultaneously.

Future Research Directions and Challenges in the Study of 2 Chlorosulfonyl Butanoic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 2-(chlorosulfonyl)butanoic acid will necessitate the development of synthetic routes that are not only efficient but also environmentally benign.

Current Challenges and Future Research Focus:

Minimizing Hazardous Reagents: Traditional methods for introducing a chlorosulfonyl group often rely on harsh reagents like chlorosulfonic acid, which poses significant safety and disposal challenges. Future methodologies could explore milder and more selective reagents. For instance, the development of catalytic systems that can achieve chlorosulfonation with reduced waste is a key area of interest.

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, will be central. Research should aim for synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product. This could involve exploring addition reactions or catalytic cycles that avoid the formation of stoichiometric byproducts. A review of synthetic routes for α-sulfenylated carbonyl compounds highlighted that traditional methods often have low atom economies, a challenge that needs to be addressed for α-sulfonylated compounds as well nih.gov.

Sustainable Starting Materials: A significant area for future research will be the use of renewable feedstocks. The synthesis of carboxylic acids from CO2 or biomass-derived precursors is a rapidly developing field europa.euacs.org. Investigating the potential to produce butanoic acid or its derivatives from such sustainable sources, which could then be functionalized to this compound, would represent a major advance in green chemistry.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, offers a promising avenue for solvent-free or low-solvent synthesis. A study on the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids demonstrated the potential of this technique to create sulfones in a green and efficient manner rsc.org. Exploring similar mechanochemical routes for the synthesis of this compound could lead to more sustainable processes.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Disadvantages
Traditional Chlorosulfonation Established methodologyUse of hazardous reagents, low atom economy
Catalytic Chlorosulfonation Milder conditions, improved selectivityCatalyst development required, potential for metal contamination
From Sustainable Feedstocks Reduced environmental impact, use of renewable resourcesMulti-step synthesis may be required, technological immaturity
Mechanochemical Synthesis Solvent-free, high efficiencyScalability challenges, specialized equipment needed

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound opens the door to a wide array of potential chemical transformations. A key area of future research will be to explore and understand these reactivity patterns, which could lead to the discovery of unprecedented reactions and the synthesis of novel molecular scaffolds.

Key Areas for Reactivity Exploration:

Intramolecular Cyclizations: The proximity of the acidic carboxylic acid proton and the electrophilic sulfonyl chloride group could facilitate novel intramolecular cyclization reactions under specific conditions. This could lead to the formation of unique heterocyclic compounds containing sulfur, which are of interest in medicinal chemistry.

Orthogonal Reactivity: A significant challenge and opportunity lie in the selective reaction of one functional group while leaving the other intact. Developing conditions for such orthogonal reactivity would allow this compound to be used as a versatile building block in multi-step syntheses.

Domino and Cascade Reactions: The compound could be designed as a substrate for domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events. This approach is highly efficient for building molecular complexity from simple starting materials.

Reactions at the α-Carbon: The presence of two electron-withdrawing groups (the carboxylic acid and the sulfonyl chloride) is expected to activate the α-carbon, making it susceptible to a variety of nucleophilic substitution or condensation reactions.

Expansion of Applications in Emerging Fields

While specific applications for this compound have yet to be established, its structure suggests potential utility in several emerging fields.

Materials Science: The sulfonyl chloride group can react with a variety of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters. This reactivity could be exploited to functionalize polymers or surfaces, thereby modifying their physical and chemical properties. For example, it could be used to introduce hydrophilicity or to attach specific binding sites to a material.

Synthetic Methodology Development: As a bifunctional building block, this compound could be a valuable tool in the development of new synthetic methodologies. For instance, it could be used as a linchpin in convergent synthesis strategies, where two different molecular fragments are joined together. The use of carboxylic acids in metallaphotoredox catalysis has emerged as a powerful tool for late-stage functionalization, and this compound could be a novel substrate in this area acs.org.

Bioactive Molecule Synthesis: Sulfonamides are a well-known class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. The ability to introduce both a sulfonamide and a carboxylic acid group could be advantageous in drug design, where the carboxylic acid can improve solubility or act as a handle for further derivatization.

Addressing Stereocontrol Challenges in Complex Syntheses

The C2 carbon of this compound is a stereocenter. For applications in pharmaceuticals or other areas where chirality is important, the ability to control the stereochemistry of this center is crucial.

Challenges and Strategies for Stereocontrol:

Asymmetric Synthesis: Developing a catalytic asymmetric synthesis of this compound would be a major breakthrough. This would involve the use of chiral catalysts to direct the formation of one enantiomer over the other. Recent advances in the catalytic asymmetric synthesis of α-stereogenic carboxylic acids provide a strong foundation for this research rsc.orgresearchgate.net.

Chiral Resolution: In the absence of an efficient asymmetric synthesis, classical resolution techniques, such as the formation of diastereomeric salts with a chiral amine, could be employed to separate the enantiomers.

Substrate-Controlled Synthesis: If the butanoic acid chain is part of a larger, chiral molecule, the existing stereocenters could influence the stereochemical outcome of the chlorosulfonation reaction. Understanding and predicting these substrate-controlled reactions will be important for the synthesis of complex target molecules. The challenges in the stereocontrolled synthesis of complex carboxylic acids like (+)-Zincophorin highlight the intricate nature of achieving high stereoselectivity nih.gov.

Integration with Automated and Data-Driven Synthesis Platforms

The integration of automation and data science is revolutionizing chemical synthesis. Future research on this compound will likely benefit from and contribute to these technological advancements.

Automated Flow Synthesis: The synthesis of reactive intermediates like sulfonyl chlorides can be hazardous on a large scale in traditional batch reactors. Automated continuous flow chemistry offers a safer and more efficient alternative. Several studies have demonstrated the successful use of flow chemistry for the synthesis of aryl sulfonyl chlorides, and similar principles could be applied to this compound mdpi.comresearchgate.netresearchgate.netrsc.org. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and improved safety by minimizing the amount of reactive material at any given time nih.gov.

Data-Driven Optimization: Machine learning and other data-driven approaches can be used to optimize reaction conditions and predict the outcomes of chemical reactions. By systematically collecting data on the synthesis and reactivity of this compound and related compounds, it may be possible to develop predictive models that can accelerate the discovery of new applications and synthetic routes escholarship.orgresearchgate.net.

High-Throughput Experimentation: Automated platforms can be used to perform a large number of experiments in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. This high-throughput approach will be invaluable for exploring the vast chemical space associated with the reactivity of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.